molecular formula C22H19ClD4N6O B1663550 Losartan-d4 CAS No. 1030937-27-9

Losartan-d4

Cat. No. B1663550
CAS RN: 1030937-27-9
M. Wt: 426.9 g/mol
InChI Key: PSIFNNKUMBGKDQ-IRYCTXJYSA-N
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Description

Losartan-d4 is an internal standard for the quantification of losartan . It is an antagonist of the angiotensin (AT) II receptor subtype AT1 with a Ki value of 5-20 nM . It has been used to control hypertension while protecting renal function .


Synthesis Analysis

A practical, efficient, and green process for the preparation of losartan, an antihypertensive drug, has been developed with an overall yield of 58.6% . The key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) .


Molecular Structure Analysis

Losartan-d4 contains four deuterium atoms located on the phenyl group . The formal name is 2-butyl-4-chloro-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl-2,3,5,6-d4]methyl]-1H-imidazole-5-methanol .


Chemical Reactions Analysis

A method for assay of losartan, its active metabolite E-3174, and glibenclamide in human serum and urine by HPLC-MS/MS has been developed and validated . This method is universal and allows metabolites to be assayed in both serum and urine .


Physical And Chemical Properties Analysis

Losartan-d4 is a solid with a molecular formula of C22H19ClD4N6O and a formula weight of 426.9 . It is soluble in DMSO and ethanol up to 100 mM . An extemporaneous oral liquid suspension of losartan potassium, 5 mg/mL, was found to be physically and microbiologically stable over 28 days .

Scientific Research Applications

Hypertension Management

Losartan-d4 is primarily used in the management of hypertension. It acts as an angiotensin-II receptor blocker, inhibiting the binding of angiotensin II to its receptor, which helps relax blood vessels and lower blood pressure .

Chronic Kidney Disease Treatment

In the treatment of chronic kidney disease, Losartan-d4 has shown benefits such as decreasing proteinuria and slowing the progression of diabetic nephropathy. It helps in controlling hypertension, which is a significant factor in kidney disease progression .

Cardiovascular Disease Prevention

Losartan-d4’s ability to block the angiotensin II receptor makes it useful in cardiovascular disease prevention. It is associated with decreasing stroke risk in patients with left ventricular hypertrophy and improving heart failure outcomes .

Pharmacokinetic Research

Losartan-d4 is used in pharmacokinetic research to study drug-drug interactions. For example, its interaction with Aprepitant, a neurokinin receptor-1 blocker, has been studied to understand the effects on pharmacokinetic parameters when administered concomitantly .

Molecular Structure Analysis

The molecular structure of Losartan-d4 is analyzed using theoretical and experimental NMR studies. Investigations on its synperiplanar and antiperiplanar isomers help understand its conformation within the receptor cavity, which is crucial for its potency .

Side Effect Amelioration in Cancer Treatment

Losartan-d4 has been explored for its potential to alleviate side effects caused by cancer treatments like axitinib. Animal experiments have been conducted to assess its effectiveness in reducing side effects such as hypertension induced by other medications .

Safety And Hazards

Losartan-d4 should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It should be stored at 2°C to 8°C .

Future Directions

Losartan is one of the most commonly prescribed medications in the U.S. It’s approved to treat a few health conditions, including high blood pressure and kidney problems from diabetes . Future research may focus on its use in other conditions and its long-term effects.

properties

IUPAC Name

[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIFNNKUMBGKDQ-IRYCTXJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649418
Record name (2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Losartan-d4

CAS RN

1030937-27-9
Record name (2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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